Cas no 81785-17-3 (5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine)

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine
- Z1263529572
- 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
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- Inchi: 1S/C7H13N3O/c1-5(2)3-4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
- InChI Key: ALBHVGCSKFERBN-UHFFFAOYSA-N
- SMILES: O1C(N)=NN=C1CCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 118
- Topological Polar Surface Area: 64.9
- XLogP3: 1
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66314-0.1g |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 95% | 0.1g |
$66.0 | 2023-05-03 | |
1PlusChem | 1P01AACH-250mg |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 95% | 250mg |
$165.00 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327821-500mg |
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 95% | 500mg |
¥4404.00 | 2024-07-28 | |
1PlusChem | 1P01AACH-100mg |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 95% | 100mg |
$134.00 | 2025-03-04 | |
1PlusChem | 1P01AACH-2.5g |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 95% | 2.5g |
$678.00 | 2025-03-04 | |
A2B Chem LLC | AV58785-250mg |
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 95% | 250mg |
$132.00 | 2024-04-19 | |
1PlusChem | 1P01AACH-1g |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 95% | 1g |
$362.00 | 2025-03-04 | |
Aaron | AR01AAKT-10g |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 95% | 10g |
$1539.00 | 2023-12-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327821-10g |
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 95% | 10g |
¥29721.00 | 2024-07-28 | |
TRC | M295108-250mg |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
81785-17-3 | 250mg |
$ 230.00 | 2022-06-02 |
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine Related Literature
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
Introduction to 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine (CAS No. 81785-17-3)
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 81785-17-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole class, a structural motif widely recognized for its versatile biological activities and potential therapeutic applications. The presence of a 3-methylbutyl side chain in its molecular structure contributes to its unique physicochemical properties, which may influence its solubility, metabolic stability, and interaction with biological targets.
The oxadiazole ring system is a fused heterocycle consisting of one oxygen atom and two nitrogen atoms, forming a three-membered aromatic-like core. This structural framework is known to exhibit considerable chemical diversity and functional flexibility, making oxadiazole derivatives valuable scaffolds for drug discovery. In particular, 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine has been explored for its potential roles in modulating various biological pathways, including enzyme inhibition and receptor binding interactions.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of this compound. Studies suggest that the 1,3,4-oxadiazol-2-amine moiety can serve as a key pharmacological determinant, influencing both binding affinity and selectivity. The 3-methylbutyl substituent may enhance lipophilicity, potentially improving membrane permeability and oral bioavailability—a critical factor in drug development.
In the context of contemporary medicinal chemistry, derivatives of oxadiazole have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications at the 5-position of the oxadiazole ring have been shown to modulate interactions with target proteins or enzymes. The amine functionality at the 2-position further provides opportunities for further derivatization, enabling the synthesis of libraries of analogs with tailored biological activities.
One notable area of research involves the exploration of 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine as a precursor in the development of novel therapeutic agents. Its structural features make it a promising candidate for further functionalization to create compounds with enhanced pharmacological profiles. Researchers have leveraged modern synthetic methodologies to introduce additional substituents or modify existing ones, aiming to optimize potency and reduce off-target effects.
The compound’s potential applications extend beyond traditional pharmaceuticals. In agrochemical research, oxadiazole derivatives have been explored for their herbicidal and fungicidal properties. The unique combination of elements in 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine may contribute to its efficacy in controlling pests or pathogens while maintaining environmental safety—a critical consideration in sustainable agriculture.
From a synthetic chemistry perspective, the preparation of 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine involves multi-step reactions that highlight the versatility of heterocyclic chemistry. Key synthetic strategies often include cyclocondensation reactions between appropriate precursors followed by functional group transformations to introduce the desired substituents. Advances in catalytic systems have improved yields and reduced reaction times, making large-scale production more feasible.
The safety and regulatory aspects of working with 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine are also important considerations. While it does not fall under hazardous material classifications typically associated with toxic or explosive substances, proper handling protocols should be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation or unwanted side reactions.
Future directions in research may focus on exploring the compound’s role in drug delivery systems or nanotechnology applications. Its structural features could make it suitable for incorporation into polymeric matrices or nanoparticles designed to enhance drug targeting or controlled release profiles.
In summary,5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine (CAS No. 81785-17-3) represents a fascinating subject of study within pharmaceutical chemistry. Its unique structural attributes offer opportunities for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications and synthetic methodologies,this compound is poised to remain at the forefront of medicinal chemistry innovation.
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